
(4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid
Overview
Description
“(4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid” is a type of boronic acid, which is a highly valuable building block in organic synthesis . Boronic acids are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . They can be converted into a broad range of functional groups .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a piperidine ring and a benzyloxy group .
Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in a variety of chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Scientific Research Applications
Synthesis and Chemical Reactions
- The chemical framework of (4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid facilitates the synthesis of various complex molecules. For instance, benzaldehyde derivatives, when reacted with methyl cyanoacetate and guanidinium carbonate, afford 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles, showcasing the compound's role in multi-component reactions leading to pyrimidinones with potential for self-assembly and H-bonding formations (Bararjanian et al., 2010). Similarly, the synthesis of piperazinones from organoboronic acids including similar pyrimidin-5-yl boronic acid derivatives demonstrates the versatility of these compounds in creating piperazine-based structures with potential biological activities (Petasis & Patel, 2000).
Medicinal Chemistry
- Compounds derived from this compound are investigated for their potential as anti-inflammatory and analgesic agents, with some showing significant COX-2 inhibition and analgesic activities. Such compounds underline the importance of this chemical structure in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Material Science
- The boronic acid moiety of this compound contributes to material science, particularly in the development of new materials with unique properties. For example, piperazine derivatives of boronic acids have been synthesized, showing structural features that make them promising candidates as biologically active compounds, potentially due to their novel activity arising from the combination of piperazine and boronic groups (Adamczyk-Woźniak et al., 2015).
Biological Activity
- The synthesis and biological evaluation of new coumarin derivatives from structures incorporating the boronic acid group indicate the potential for antimicrobial activity. This showcases the compound's utility in creating derivatives with potential for treating microbial infections (Al-Haiza et al., 2003).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium) in a process known as transmetalation .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various biochemical reactions, including the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling . This can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways.
Pharmacokinetics
Boronic acids and their derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary widely depending on their specific chemical structure .
Result of Action
Boronic acids and their derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic Acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the reactivity of boronic acids . Additionally, the temperature and storage conditions can impact the stability of the compound .
Future Directions
The field of boronic acid chemistry continues to be a vibrant area of research, with new synthetic methods and applications being developed regularly . Future directions in this field may include the development of more efficient and selective synthetic methods, the exploration of new reaction mechanisms, and the design of novel boronic acid-based materials and pharmaceuticals .
Properties
IUPAC Name |
(4-phenylmethoxy-2-piperidin-1-ylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BN3O3/c21-17(22)14-11-18-16(20-9-5-2-6-10-20)19-15(14)23-12-13-7-3-1-4-8-13/h1,3-4,7-8,11,21-22H,2,5-6,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOMEULVXQDYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1OCC2=CC=CC=C2)N3CCCCC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675310 | |
| Record name | [4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-72-0 | |
| Record name | [4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


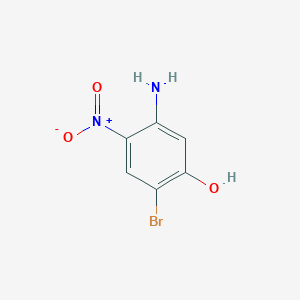
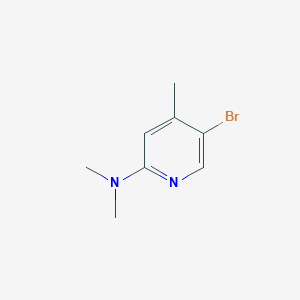
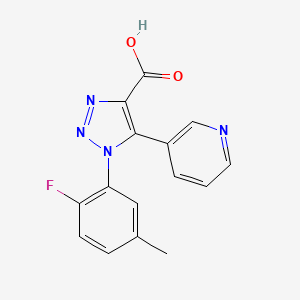

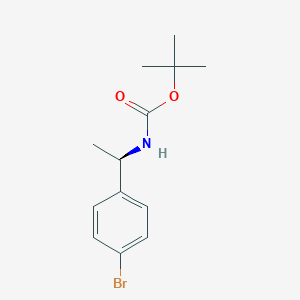
methanone](/img/structure/B1522650.png)
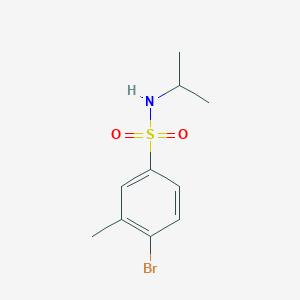

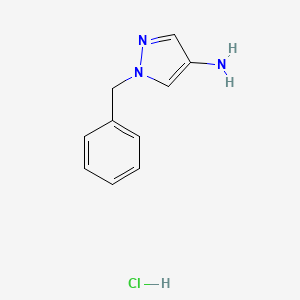
![5-Bromo-1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522655.png)
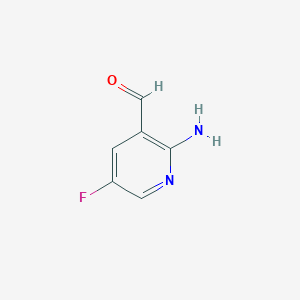
![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)


